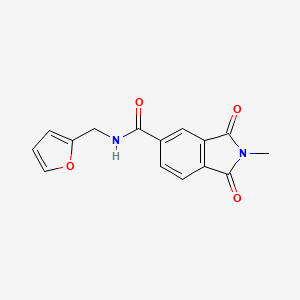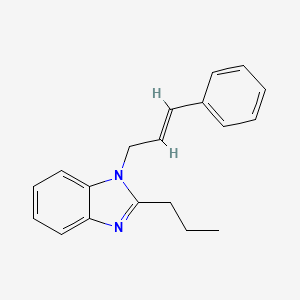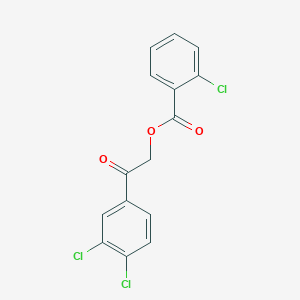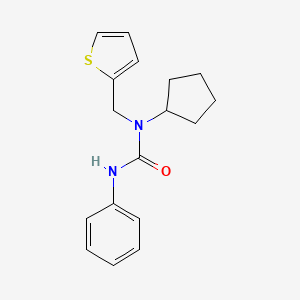
N-cyclopentyl-N'-phenyl-N-(2-thienylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-phenyl-N-(2-thienylmethyl)urea, commonly known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system.
Mecanismo De Acción
CP-47,497 exerts its effects by binding to the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including pain perception, appetite, and mood. Activation of the CB1 receptor by CP-47,497 leads to the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in preclinical studies. CP-47,497 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of CP-47,497.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-47,497 is a potent agonist of the CB1 receptor, which makes it a valuable tool for studying the physiological and biochemical effects of CB1 receptor activation. However, the use of CP-47,497 in lab experiments is limited by its complex synthesis method and potential for toxicity. Additionally, the effects of CP-47,497 on the CB1 receptor may differ from those of endogenous cannabinoids, which may limit the relevance of findings obtained using CP-47,497.
Direcciones Futuras
Future research on CP-47,497 should focus on further understanding its therapeutic potential and investigating its potential as a treatment for various conditions, including multiple sclerosis, epilepsy, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-47,497 and to develop more efficient synthesis methods. Finally, the potential for toxicity and the differences in effects between CP-47,497 and endogenous cannabinoids should be further investigated to ensure the safety and relevance of its use in lab experiments.
Métodos De Síntesis
CP-47,497 is synthesized by a multistep process involving the reaction of 2-thienylmethylamine with phenyl isocyanate, followed by the reaction of the resulting intermediate with cyclopentyl chloroformate. The final product is obtained by the reaction of the intermediate with urea. The synthesis method of CP-47,497 is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CP-47,497 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. CP-47,497 has also been investigated for its potential as a treatment for various conditions, including multiple sclerosis, epilepsy, and cancer. However, further research is needed to fully understand the therapeutic potential of CP-47,497.
Propiedades
IUPAC Name |
1-cyclopentyl-3-phenyl-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(18-14-7-2-1-3-8-14)19(15-9-4-5-10-15)13-16-11-6-12-21-16/h1-3,6-8,11-12,15H,4-5,9-10,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNHGNSGJKETDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CS2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-phenyl-1-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5859385.png)
![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5859405.png)
![N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5859406.png)
![N'-[(2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859431.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5859432.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5859435.png)
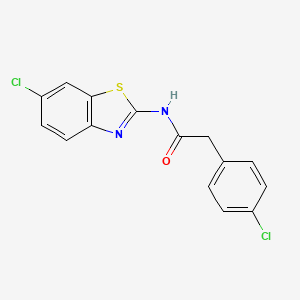
![1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5859441.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5859449.png)
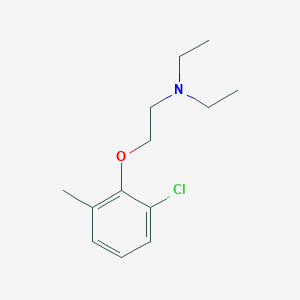
![5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)
